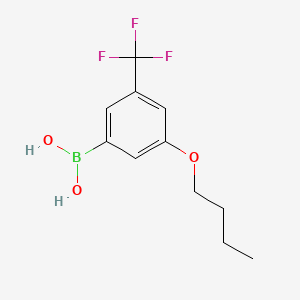
3-Butoxy-5-trifluoromethylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Butoxy-5-trifluoromethylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14BF3O3 and its molecular weight is 262.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Butoxy-5-trifluoromethylphenylboronic acid (C₁₁H₁₃BF₃O₃) is a boronic acid derivative notable for its potential applications in organic synthesis and medicinal chemistry. This compound, characterized by a butoxy group and a trifluoromethyl substituent on a phenyl ring, has garnered interest due to its unique structural features and biological activity.
- Molecular Formula : C₁₁H₁₃BF₃O₃
- Molecular Weight : 248.01 g/mol
- Structural Features : The presence of both the butoxy and trifluoromethyl groups enhances solubility and reactivity, making it suitable for various chemical transformations, particularly in Suzuki-Miyaura coupling reactions where it acts as a nucleophile.
Boronic acids, including this compound, are known to interact with biological systems through several mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes with their active sites. This interaction can lead to significant biological effects, potentially making them useful in therapeutic applications.
- Binding to Biomolecules : The trifluoromethyl group may enhance the lipophilicity of the compound, influencing its bioavailability and pharmacokinetics. Studies suggest that the electronic properties of this group can improve interactions with proteins and nucleic acids .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Methoxy-3-(trifluoromethyl)phenylboronic acid | 871329-83-8 | 0.96 |
| 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid | 871332-97-7 | 0.93 |
| 2-Isopropoxy-5-(trifluoromethyl)phenylboronic acid | 850593-12-3 | 0.90 |
The similarity index indicates that these compounds share structural characteristics with this compound, which may correlate with similar biological activities.
Case Studies
- Antimicrobial Efficacy : A study examining the antimicrobial properties of various boronic acids found that modifications in substituents significantly influenced their activity against specific pathogens. The findings suggested that compounds with trifluoromethyl groups could enhance binding affinity to microbial targets, thereby improving efficacy .
- Enzyme Interaction Studies : Docking studies have been conducted on related boronic acids to predict their binding interactions with LeuRS enzymes from various microorganisms. These studies indicated that structural modifications could optimize binding and enhance inhibitory effects against microbial growth .
Eigenschaften
IUPAC Name |
[3-butoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-4-18-10-6-8(11(13,14)15)5-9(7-10)12(16)17/h5-7,16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXJPCKQLCFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681516 |
Source


|
| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-45-5 |
Source


|
| Record name | B-[3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














